2-(Chloromethylsulfonyl)butane
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Overview
Description
2-(Chloromethylsulfonyl)butane is an organic compound characterized by the presence of a chloromethanesulfonyl group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethylsulfonyl)butane typically involves the chlorination of butane derivatives. One common method includes the reaction of 1,3-butanediol with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, under controlled conditions to yield the desired product . The reaction is usually carried out in an inert solvent like dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethylsulfonyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to yield sulfides.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, sodium methoxide, and primary amines.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, alkenes, and sulfides, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Chloromethylsulfonyl)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industrial Chemistry: It serves as a reagent in the production of specialty chemicals and materials.
Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-(Chloromethylsulfonyl)butane involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity . The molecular targets and pathways involved include enzyme active sites and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobutane: A simpler alkyl chloride with similar reactivity but lacking the sulfonyl group.
Chloromethanesulfonyl chloride: A related compound used in similar applications but with different reactivity due to the presence of a sulfonyl chloride group.
Uniqueness
2-(Chloromethylsulfonyl)butane is unique due to its combination of a chloromethanesulfonyl group and a butane chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
1830-46-2 |
---|---|
Molecular Formula |
C5H11ClO2S |
Molecular Weight |
170.651 |
IUPAC Name |
2-(chloromethylsulfonyl)butane |
InChI |
InChI=1S/C5H11ClO2S/c1-3-5(2)9(7,8)4-6/h5H,3-4H2,1-2H3 |
InChI Key |
DOHAERKBLQUMEC-UHFFFAOYSA-N |
SMILES |
CCC(C)S(=O)(=O)CCl |
Synonyms |
Methane, chloro[(1-Methylpropyl)sulfonyl]- |
Origin of Product |
United States |
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